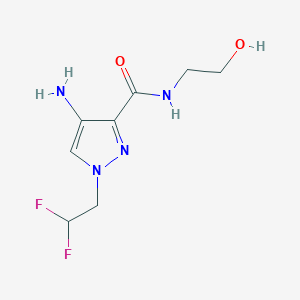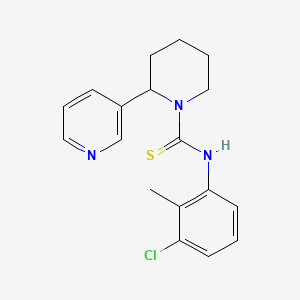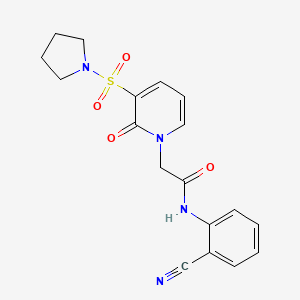
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as DFE-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-tumor activity, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a relatively small molecule, making it easy to synthesize and manipulate in the laboratory. It has also been found to have good solubility in both water and organic solvents. However, one limitation of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is its stability. It has been found to degrade over time, which can affect its potency and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to improve its stability and potency through structural modifications. Additionally, the use of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in animal models and clinical trials should be explored to determine its safety and efficacy in vivo.
Métodos De Síntesis
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-difluoroethylamine with ethyl acetoacetate to form the intermediate 1-(2,2-difluoroethyl)-3-oxobutan-2-ylamine. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide to form the desired product, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have promising anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis. In addition, 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been found to enhance the efficacy of other chemotherapeutic agents when used in combination.
Propiedades
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O2/c9-6(10)4-14-3-5(11)7(13-14)8(16)12-1-2-15/h3,6,15H,1-2,4,11H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSZMFHDAZVRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)


![N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2442921.png)

![2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2442925.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2442934.png)
![4-Methylbenzoic acid [6-[[[5-[[cyclopropyl(oxo)methyl]amino]-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2442935.png)
![Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2442937.png)